![molecular formula C15H14O3 B14033235 2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)
2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family It is characterized by the presence of two methoxy groups at the 2 and 5 positions and an aldehyde group at the 4 position on the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2,5-dimethoxybenzene.
Coupling Reaction: The resulting 2,5-dimethoxybenzaldehyde is then subjected to a Suzuki-Miyaura coupling reaction with a suitable boronic acid derivative to form the biphenyl structure.
Industrial Production Methods
Industrial production methods for 2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: 2,5-Dimethoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2,5-Dimethoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development.
Environmental Science: It is studied for its role in the degradation of polychlorinated biphenyls (PCBs) and other environmental pollutants.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Aldehyde Group Reactivity: The aldehyde group can form Schiff bases with amines, which are important intermediates in organic synthesis.
Methoxy Group Reactivity:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxybenzaldehyde: Similar structure but lacks the biphenyl moiety.
2,5-Dimethoxyphenethylamine: Contains an ethylamine group instead of the aldehyde group.
2,5-Dimethoxy-4-ethylamphetamine: Contains an ethyl group at the 4 position instead of the aldehyde group.
Uniqueness
2,5-Dimethoxy-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group on a biphenyl structure. This combination of functional groups allows for diverse chemical reactivity and applications in various fields .
Propriétés
Formule moléculaire |
C15H14O3 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-phenylbenzaldehyde |
InChI |
InChI=1S/C15H14O3/c1-17-14-9-13(11-6-4-3-5-7-11)15(18-2)8-12(14)10-16/h3-10H,1-2H3 |
Clé InChI |
RMIAUHFOCJONFB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


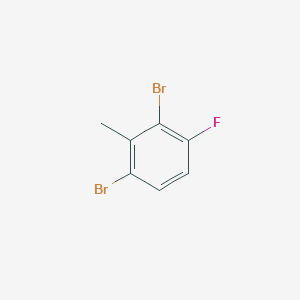
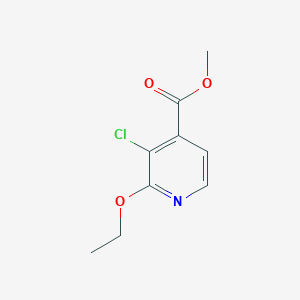
![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
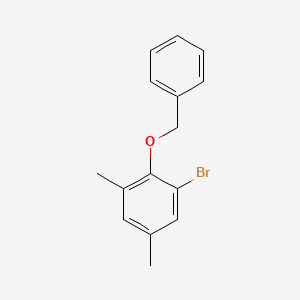
![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)
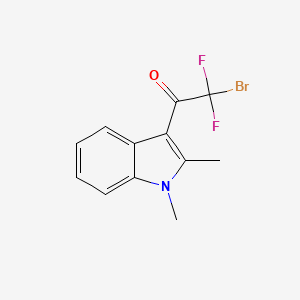


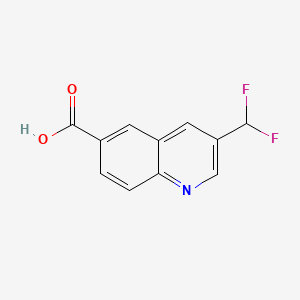


![6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B14033237.png)
![Imidazo[1,2-a]pyridine,7-bromo-3-(chloromethyl)-](/img/structure/B14033238.png)
